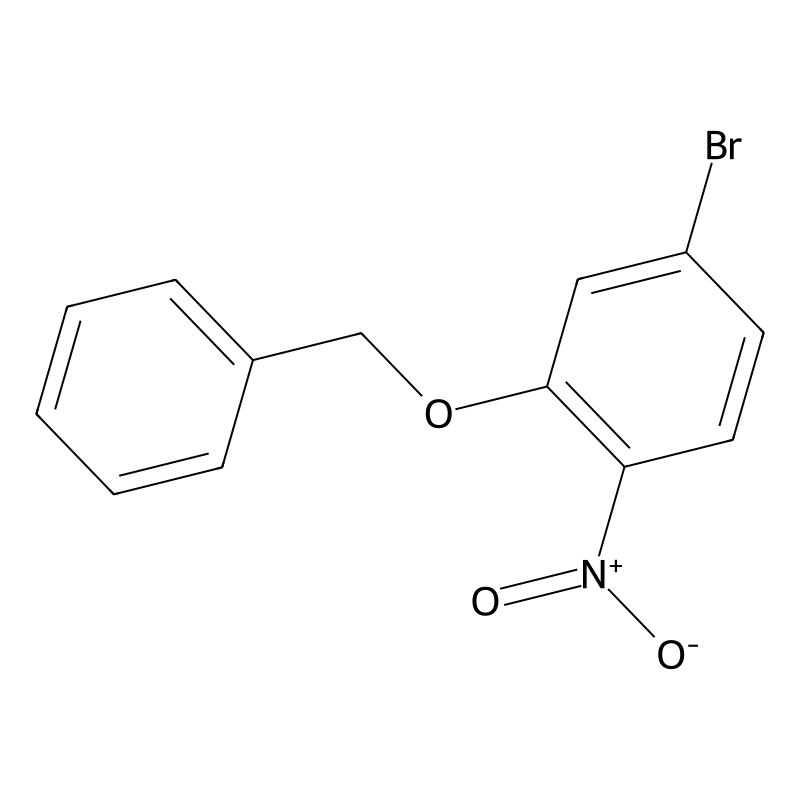

2-(Benzyloxy)-4-bromo-1-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Benzyl Ethers and Esters

Field: Organic Chemistry

Application: 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters.

Method: The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine.

Results: This method has been found to be mild, convenient, and in some cases uniquely effective.

[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied.

Method: The reaction involves the use of strong base.

Results: The study revealed significant limitations to the Wittig rearrangement of such systems.

Synthesis of Sequential Polypeptides

Synthesis of Benzyl Ethers and Esters

UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base

2-(Benzyloxy)-4-bromo-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a nitro group. Its molecular formula is and it has a molecular weight of 308.13 g/mol. The compound is notable for its structural features, where the benzyloxy group is positioned ortho to the nitro group and para to the bromine atom. This arrangement influences its chemical properties and reactivity, making it a significant compound in organic synthesis and medicinal chemistry .

- Electrophilic Substitution: The nitro group can act as an electron-withdrawing group, facilitating electrophilic aromatic substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron in hydrochloric acid or catalytic hydrogenation, allowing for further functionalization .

- Palladium-Catalyzed Cross-Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, enabling the introduction of diverse groups at the 2-position of the benzene ring.

The biological activity of 2-(Benzyloxy)-4-bromo-1-nitrobenzene is influenced by its structural components:

- Covalent Modification: The reduced form of the nitro group can act as a Michael acceptor, potentially modifying nucleophilic residues in proteins or DNA, which may lead to biological effects.

- Intercalation Potential: Its aromatic structure might allow it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes .

Several synthesis methods have been developed for 2-(Benzyloxy)-4-bromo-1-nitrobenzene:

- Nitration of Benzyloxybromobenzene: Starting from benzyloxybromobenzene, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

- Bromination of Nitrobenzene: Nitrobenzene can be brominated under controlled conditions to introduce the bromine atom at the para position relative to the nitro group.

- Palladium-Catalyzed Cross-Coupling: Utilizing the bromine atom in cross-coupling reactions allows for further functionalization and complexity in synthesis .

The applications of 2-(Benzyloxy)-4-bromo-1-nitrobenzene span various fields:

- Materials Science: It can serve as a building block for organic semiconductors or supramolecular architectures due to its unique electronic properties.

- Medicinal Chemistry: Derivatives of this compound are explored for potential biological activities, particularly those modified at the nitro or benzyloxy groups .

- Synthetic Organic Chemistry: It acts as a versatile intermediate in synthesizing complex molecules due to its functional groups .

Interaction studies focus on how 2-(Benzyloxy)-4-bromo-1-nitrobenzene interacts with biological systems:

- Receptor Binding Studies: The compound's structure suggests potential interactions with specific receptors, which may modulate biological responses.

- Enzyme Inhibition: Its ability to covalently modify enzymes through electrophilic attack indicates potential applications in drug design targeting specific biochemical pathways.

Several compounds share structural similarities with 2-(Benzyloxy)-4-bromo-1-nitrobenzene:

| Compound Name | Structure Features | Unique Aspect |

|---|---|---|

| 4-Bromo-1-nitrobenzene | Bromine and nitro groups at para positions | Lacks benzyloxy substituent |

| 1-Benzyloxy-4-nitrobenzene | Nitro group at para position relative to benzyloxy | Benzyloxy at para position instead of ortho |

| 4-Benzyloxy-2-bromo-1-methoxybenzene | Methoxy group instead of nitro | Different electron-donating group affecting reactivity |

These comparisons highlight how variations in substituent positions and types influence the chemical properties and reactivity of these compounds, underscoring the uniqueness of 2-(Benzyloxy)-4-bromo-1-nitrobenzene within this class.

The development of 2-(Benzyloxy)-4-bromo-1-nitrobenzene emerged from the broader historical advancement of nitroaromatic compound synthesis, which began in earnest during the industrial revolution when nitration reactions became fundamental to organic chemistry. Nitroaromatic compounds have been recognized as crucial intermediates since the early days of synthetic organic chemistry, with nitration being the primary method for introducing nitro groups onto aromatic rings through electrophilic substitution reactions. The specific synthesis of polysubstituted nitrobenzene derivatives like 2-(Benzyloxy)-4-bromo-1-nitrobenzene represents an evolution of classical nitration methodology, incorporating modern strategies for regioselective substitution and functional group manipulation.

Historical development of such compounds can be traced to the need for versatile synthetic intermediates that could undergo multiple transformation reactions while maintaining structural integrity. The incorporation of benzyloxy protecting groups became particularly significant in synthetic strategies where selective deprotection and further functionalization were required. The compound's development also reflects advances in understanding the directing effects of various substituents on aromatic rings, where the electron-donating nature of the benzyloxy group and the electron-withdrawing properties of both bromine and nitro groups create a unique electronic environment. This historical context demonstrates how 2-(Benzyloxy)-4-bromo-1-nitrobenzene represents not merely a single compound, but rather a culmination of decades of advancement in aromatic substitution chemistry and strategic synthetic planning.

Significance in Synthetic Organic Chemistry

The significance of 2-(Benzyloxy)-4-bromo-1-nitrobenzene in synthetic organic chemistry stems from its exceptional versatility as a synthetic intermediate, where multiple functional groups provide numerous pathways for chemical transformation. The compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical development, where its ability to undergo diverse chemical reactions enables the creation of structurally varied derivatives with specific biological activities. Research has demonstrated that this compound exhibits remarkable utility in carbon-carbon and carbon-heteroatom bond forming reactions, making it an invaluable tool for synthetic chemists seeking to construct elaborate molecular architectures.

The nitro group present in the molecule can undergo reduction reactions to form amino derivatives, which are fundamental building blocks in pharmaceutical synthesis. Studies have shown that the bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various nucleophiles and the construction of diverse molecular frameworks. The benzyloxy group serves dual purposes: it acts as a protecting group for phenolic hydroxyl groups during synthesis and can be selectively removed under specific conditions to reveal reactive hydroxyl functionality. This tripartite functionality makes the compound particularly valuable in multi-step synthetic sequences where orthogonal reactivity is essential.

Furthermore, the compound's significance extends to material science applications, where its unique reactivity profile enables the development of specialty chemicals and advanced materials with tailored properties. Research indicates that derivatives of this compound have shown potential in developing materials for electronics and coating applications, demonstrating the broader impact of this molecule beyond traditional pharmaceutical chemistry. The compound's role in enzyme interaction studies has also revealed its potential as a biochemical probe, where its structural features allow for investigation of enzyme-catalyzed reactions and metabolic pathways.

Structural Classification and Nomenclature

2-(Benzyloxy)-4-bromo-1-nitrobenzene belongs to the chemical class of halogenated aromatic nitro compounds, specifically categorized as a trisubstituted benzene derivative with mixed electron-donating and electron-withdrawing substituents. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is named as 4-bromo-1-nitro-2-phenylmethoxybenzene, reflecting the priority of the nitro group in numbering the aromatic ring. The molecular structure exhibits a planar aromatic configuration with specific spatial arrangements that influence its chemical reactivity and physical properties.

The structural classification reveals several key features that define the compound's chemical behavior. The benzyloxy substituent, consisting of a phenylmethoxy group (-OCH₂C₆H₅), represents a strong electron-donating group that directs electrophilic substitution reactions to ortho and para positions relative to its attachment point. The bromine atom introduces both steric bulk and electronic effects through its inductive properties, influencing the overall reactivity of the aromatic system. The nitro group (-NO₂) serves as a powerful electron-withdrawing substituent that stabilizes the aromatic ring against electrophilic attack while enhancing susceptibility to nucleophilic substitution.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₃H₁₀BrNO₃ | Complete atomic composition |

| Molecular Weight | 308.13 g/mol | Calculated molecular mass |

| Heavy Atom Count | 18 | Non-hydrogen atoms present |

| Rotatable Bond Count | 3 | Flexible bonds allowing rotation |

| Hydrogen Bond Acceptor Count | 3 | Oxygen atoms capable of accepting hydrogen bonds |

| Complexity Index | 276 | Computational measure of structural complexity |

The compound's three-dimensional structure exhibits specific conformational preferences due to the steric interactions between substituents and electronic effects arising from their relative positions. Crystallographic studies would reveal precise bond lengths and angles, though the aromatic nature of the central benzene ring maintains standard aromatic bond characteristics. The benzyloxy group introduces rotational freedom around the oxygen-carbon bond connecting to the benzyl moiety, providing conformational flexibility that may influence biological activity and chemical reactivity.

Research Objectives and Scope

Current research objectives surrounding 2-(Benzyloxy)-4-bromo-1-nitrobenzene encompass several interconnected areas of investigation that leverage the compound's unique structural features and chemical reactivity. Primary research focuses center on exploring the compound's potential as a versatile synthetic intermediate for constructing complex molecular architectures, particularly in pharmaceutical chemistry where its multiple functional groups enable diverse transformation pathways. Researchers are investigating novel synthetic methodologies that exploit the orthogonal reactivity of the benzyloxy, bromo, and nitro substituents to develop efficient routes to biologically active compounds.

Mechanistic studies constitute another significant research direction, where scientists seek to understand the detailed pathways through which this compound undergoes various chemical transformations. These investigations include examination of nucleophilic aromatic substitution mechanisms involving the bromine substituent, reduction pathways for the nitro group, and oxidative processes affecting the benzyloxy moiety. Understanding these mechanisms enables the development of more efficient synthetic protocols and the prediction of reaction outcomes under different conditions.

Biological activity research represents an expanding area of investigation, where studies examine the compound's interactions with biological systems and its potential therapeutic applications. Research has revealed that the compound can serve as an enzyme inhibitor or activator depending on environmental conditions, leading to investigations of its role in modulating cellular signaling pathways. Case studies have demonstrated significant biological activities, including anticancer efficacy in breast cancer cell lines and anti-inflammatory properties in murine models.

| Research Area | Specific Objectives | Current Status |

|---|---|---|

| Synthetic Methodology | Development of regioselective synthesis routes | Active investigation with multiple successful protocols |

| Mechanistic Studies | Elucidation of reaction pathways and intermediates | Ongoing research with detailed mechanistic proposals |

| Biological Applications | Evaluation of therapeutic potential and enzyme interactions | Promising preliminary results in multiple biological systems |

| Material Science | Development of advanced materials and specialty chemicals | Early-stage research with potential applications identified |